
3,4-二甲基-5-硝基苯磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is characterized by the presence of two methyl groups, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
科学研究应用
3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins or peptides.
Medicine: It serves as a building block in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride typically involves the sulfonation of 3,4-dimethyl-5-nitrobenzene followed by chlorination. The process can be summarized as follows:
Sulfonation: 3,4-Dimethyl-5-nitrobenzene is treated with sulfuric acid to introduce the sulfonyl group, forming 3,4-dimethyl-5-nitrobenzene-1-sulfonic acid.
Chlorination: The sulfonic acid is then reacted with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom, yielding 3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride follows similar steps but on a larger scale. The reactions are carried out in specialized reactors with controlled temperatures and pressures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride are employed.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used, often in the presence of a Lewis acid catalyst.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
作用机制
The mechanism of action of 3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to attack by nucleophiles. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the sulfonyl chloride group. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Similar structure but with only one methyl group and no nitro group.
2,4-Dimethylbenzenesulfonyl Chloride: Similar structure with two methyl groups but no nitro group.
3-Nitrobenzenesulfonyl Chloride: Similar structure with a nitro group but no methyl groups.
Uniqueness
3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
3,4-dimethyl-5-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWYOBCPIMJWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)

![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)
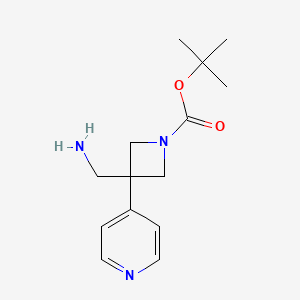
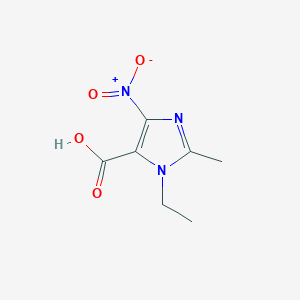
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)
![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)
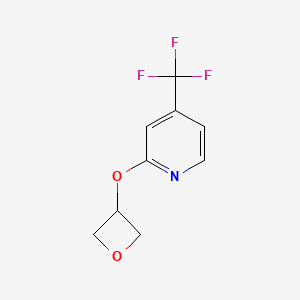
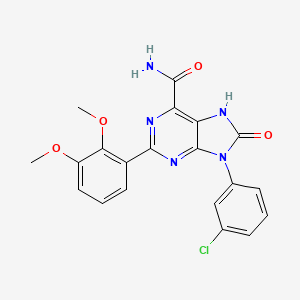
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)
![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)
![ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2503956.png)
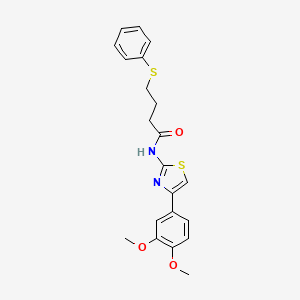
![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)
